molecular formula C20H18ClNO5 B10994694 5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

Cat. No.: B10994694
M. Wt: 387.8 g/mol
InChI Key: DQISBBKULRBYFL-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxamide backbone substituted with a 2-chlorophenyl group at the 5-position and a 3,4,5-trimethoxyphenyl group at the N-position.

Properties

Molecular Formula

C20H18ClNO5

Molecular Weight

387.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C20H18ClNO5/c1-24-17-10-12(11-18(25-2)19(17)26-3)22-20(23)16-9-8-15(27-16)13-6-4-5-7-14(13)21/h4-11H,1-3H3,(H,22,23)

InChI Key

DQISBBKULRBYFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Cyclization of Propargylamide Precursors

A PhI(OAc)₂-promoted cyclization of N-propargylamides, as demonstrated by Yi et al., offers a robust pathway. For example:

  • Substrate Preparation : N-propargylamide precursors are synthesized by coupling propargylamine with 2-chlorophenyl-substituted carboxylic acids.

  • Cyclization : Treatment with PhI(OAc)₂ and LiI in CH₂Cl₂ at room temperature induces cyclization, forming the furan core. Yields exceed 85% under optimized conditions.

Key Reaction Parameters

ReagentSolventTemperatureYield (%)
PhI(OAc)₂, LiICH₂Cl₂25°C87–91

Activation of Carboxylic Acid

The furan-2-carboxylic acid intermediate requires activation for efficient amide bond formation.

Acyl Chloride Formation

Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) converts the acid to its reactive acyl chloride. For instance:

  • Procedure : Refluxing 5-(2-chlorophenyl)furan-2-carboxylic acid with POCl₃ for 2 hours yields the acyl chloride, which is isolated via distillation.

Direct Coupling Using Carbodiimides

Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) enables one-step amidation without isolating the acyl chloride. This method, reported in COX-2 inhibitor syntheses, achieves yields of 72–84% under mild conditions.

Amide Bond Formation with 3,4,5-Trimethoxyaniline

Coupling the activated furan derivative with 3,4,5-trimethoxyaniline is critical for introducing the target substituent.

Schlenk Flask Reaction

A modified Schlenk technique ensures anhydrous conditions:

  • Reagents : Acyl chloride (1 eq), 3,4,5-trimethoxyaniline (1.2 eq), triethylamine (2 eq).

  • Conditions : Stirred in dry THF at 0°C→25°C for 12 hours.

  • Workup : Extraction with NaHCO₃, purification via silica gel chromatography (hexane/EtOAc 3:1).

Yield Optimization

BaseSolventTime (h)Yield (%)
TriethylamineTHF1278
PyridineDCM2465

Alternative Routes via Suzuki-Miyaura Coupling

For analogs with complex substitution patterns, Suzuki coupling introduces aryl groups post-cyclization. A patent-derived approach involves:

  • Iodination : 5-Iodofuran-2-carboxylate is prepared using NIS.

  • Cross-Coupling : Reaction with 2-chlorophenylboronic acid in Pd(PPh₃)₄/K₂CO₃/EtOH at 80°C (yield: 89%).

Characterization and Validation

Synthesized compounds are validated via:

  • NMR : Distinct peaks for methoxy (δ 3.75–3.90 ppm), chlorophenyl (δ 7.40–7.60 ppm), and amide NH (δ 9.10–9.30 ppm).

  • HPLC : Purity >98% using C18 columns (MeOH:H₂O = 70:30).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Excess amine (1.5 eq) and high-purity acyl chlorides improve yields.

  • Byproduct Formation : Column chromatography with gradient elution (hexane→EtOAc) removes undesired isomers .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a furan ring, a chlorophenyl group, and a trimethoxyphenyl moiety. This unique configuration contributes to its biological activity and interaction with various molecular targets. The molecular formula is C19H20ClN2O4, with a molecular weight of approximately 373.83 g/mol.

Anticancer Potential

Research indicates that 5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide exhibits significant anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines through:

  • Mitochondrial Pathway Activation : The compound promotes the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent apoptosis.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.

A comprehensive study demonstrated that derivatives of this compound had IC50 values in the micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, indicating potent anticancer activity.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HepG212Cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains, including:

  • Escherichia coli : Exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL.
  • Staphylococcus aureus : Demonstrated similar potency as above.

This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of this compound against multiple cancer cell lines. The research focused on its mechanism of inducing apoptosis via mitochondrial pathways and its potential for further development into anticancer therapeutics.

Case Study 2: Antimicrobial Screening

Another investigation assessed its antimicrobial properties against common pathogens. The results indicated that modifications to the structure could enhance its activity against resistant strains, suggesting avenues for drug development aimed at combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

    Modulation of signaling pathways: It may affect cellular signaling pathways, influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
5-(2-Chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide (Target) C₂₀H₁₇ClNO₅ ~386.8* 3,4,5-Trimethoxyphenyl, 2-chlorophenyl -
5-(2-Chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide C₁₈H₁₄ClNO₃ 327.76 2-Methoxyphenyl
5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)furan-2-carboxamide C₂₁H₂₀ClNO₂ 353.84 2,6-Diethylphenyl
5-(2-Chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide C₁₄H₁₀ClN₃O₂ 287.70 Imidazol-2-yl

*Calculated based on analogous structures.

Key Observations:
  • Trimethoxyphenyl vs. This may enhance solubility and target affinity in polar environments .
  • Chlorophenyl Position : The 2-chlorophenyl substituent is conserved across analogs, suggesting its role in steric or electronic stabilization.

Crystallographic and Conformational Insights

discusses a triazole-containing analog with a 3,4,5-trimethoxyphenyl group, revealing dihedral angles (53.84°–70.77°) between the central ring and substituents. This suggests that the target compound’s furan-carboxamide scaffold may adopt distinct conformations, influencing intermolecular interactions (e.g., C–H⋯N/S/π) and crystal packing stability .

Biological Activity

5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring substituted with a 2-chlorophenyl group and a 3,4,5-trimethoxyphenyl moiety. Its molecular formula is C21H19ClO6C_{21}H_{19}ClO_6, which indicates the presence of multiple functional groups that may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with various receptors, potentially affecting signaling cascades within cells.
  • Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

Research has indicated that derivatives of furan-based compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth. The specific IC50 values for related compounds suggest significant cytotoxic effects:

  • Example : A related furan derivative demonstrated an IC50 of 49.85 μM against certain cancer cell lines .

Cytoprotective Effects

In vitro studies have demonstrated that compounds related to 5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide can protect against DNA damage induced by carcinogens. For example:

  • Study Findings : A similar compound was shown to reduce DNA strand breaks and mitochondrial damage in fibroblast cells exposed to a carcinogen . This suggests potential chemopreventive properties.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50 (μM)Reference
Anticancer5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide49.85
CytoprotectiveBK3C231Not specified
AntioxidantRelated furan derivativesVariesLiterature Review

Synthesis and Derivative Studies

The synthesis of 5-(2-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide typically involves multi-step organic reactions:

  • Formation of the Furan Ring : Initial synthesis involves creating the furan structure through cyclization reactions.
  • Substitution Reactions : The introduction of the chlorophenyl and trimethoxyphenyl groups is achieved through electrophilic aromatic substitution methods.

Q & A

Q. Key Challenges :

  • Competing side reactions (e.g., over-alkylation during coupling).
  • Sensitivity of the trimethoxyphenyl group to oxidative degradation.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 6.8–7.4 ppm for chlorophenyl and trimethoxyphenyl groups) and furan protons (δ 6.2–7.0 ppm). Methoxy groups appear as singlets (δ ~3.8 ppm) .
    • ¹³C NMR : Confirms carbonyl resonance (δ ~165 ppm) and quaternary carbons in the furan ring .
  • IR Spectroscopy : Detects amide C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of analogs with similar scaffolds?

Methodological Answer:

  • Catalyst Screening : Use Pd-XPhos for coupling reactions to enhance regioselectivity and reduce byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like K₂CO₃ neutralize HCl byproducts during acylation .
  • In Situ Monitoring : Employ TLC or LC-MS to track reaction progress and terminate steps at maximal intermediate conversion .

Example : A 15% yield increase was reported when replacing THF with DMF in analogous triazole-furan syntheses .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies of furan-carboxamide analogs?

Methodological Answer:

  • Comparative Crystallography : X-ray diffraction of analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide) reveals conformational differences in the carboxamide plane, explaining variability in kinase inhibition .
  • Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on binding affinity to targets like EGFR .
  • Biological Assay Standardization : Use isogenic cell lines to control for off-target effects in cytotoxicity studies .

Case Study : Discrepancies in IC₅₀ values for similar compounds were resolved by normalizing assays to ATP concentrations .

Advanced: How do crystallographic methods elucidate the planarity of the carboxamide moiety in this compound?

Methodological Answer:

  • X-Ray Diffraction : Single-crystal analysis determines dihedral angles between the furan ring and carboxamide group. For example, in N-(2-nitrophenyl)furan-2-carboxamide, the central C4-C5(O)-N-C6 fragment is nearly planar (deviation <3°), while the nitro group induces a 10.15° twist .
  • Intramolecular Interactions : Hydrogen bonding (e.g., N-H⋯O=C) stabilizes planar conformations, critical for π-π stacking in enzyme binding pockets .

Implications : Non-planar analogs show reduced binding to kinases, highlighting the need for conformational rigidity in drug design .

Advanced: What computational methods predict the solubility and bioavailability of this compound?

Methodological Answer:

  • LogP Calculations : Software like MarvinSketch estimates logP ~3.2, indicating moderate lipophilicity. Adjustments (e.g., adding polar groups) improve aqueous solubility for in vivo studies .
  • Molecular Dynamics (MD) Simulations : Models membrane permeability by simulating interactions with lipid bilayers .
  • ADMET Prediction : Tools like SwissADME evaluate CYP450 metabolism risks (e.g., oxidation of the furan ring) .

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